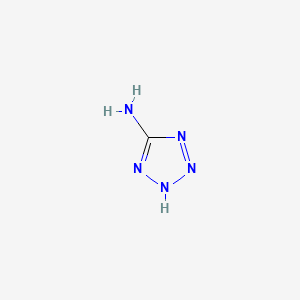5-Aminotetrazole
CAS No.: 5378-49-4
Cat. No.: VC8468986
Molecular Formula: CH3N5
Molecular Weight: 85.07 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 5378-49-4 |
|---|---|
| Molecular Formula | CH3N5 |
| Molecular Weight | 85.07 g/mol |
| IUPAC Name | 2H-tetrazol-5-amine |
| Standard InChI | InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) |
| Standard InChI Key | ULRPISSMEBPJLN-UHFFFAOYSA-N |
| SMILES | C1(=NNN=N1)N |
| Canonical SMILES | C1(=NNN=N1)N |
Chemical Structure and Properties
Molecular and Crystalline Characteristics
X-ray studies reveal a planar tetrazole ring with bond lengths of 1.31–1.38 Å for C–N bonds and 1.33 Å for the N–N bond adjacent to the amino group. The monohydrate form () exhibits hydrogen bonding between water molecules and ring nitrogen atoms, stabilizing the crystal lattice .
Physical and Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 85.07 g/mol | |
| Melting Point | 201–205 °C | |
| Density | 1.50 g/cm³ | |
| Water Solubility | 12 g/L (18°C) | |
| pKa Values | pK₁: 1.76; pK₂: 6.07 (20°C) | |
| LogP | -0.92 (23°C) |
The compound’s low water solubility and amphoteric nature (evident from its dual pKa values) influence its reactivity in aqueous and nonpolar environments .
Synthesis and Production Methods
Classical Synthetic Routes
Thiele’s original method involved diazotization of aminoguanidine with nitrous acid, yielding the monohydrate at 73% efficiency. Hantzsch’s alternative approach using cyanamide and hydrazoic acid avoided intermediate isolation but required hazardous azide handling .
Modern Optimizations
A one-pot synthesis developed in the 21st century achieves 74% yield by cyclizing aminoguanidine hydrochloride with sodium hydroxide at elevated temperatures. This method eliminates hydrazoic acid use, enhancing safety and scalability :
Applications in Energetic Materials
Gas-Generating Systems
5-AT’s exothermic decomposition into nitrogen gas () and ammonia () underpins its use in airbag inflators:
This reaction releases 1.5 L of gas per gram of 5-AT, outperforming traditional sodium azide systems .
High-Performance Explosives
Functionalization with nitropyrazole groups, as in DMPT-1 (), yields compounds with remarkable detonation parameters:
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
|---|---|---|---|---|
| DMPT-1 | 1.806 | 8,610 | 30.2 | 30 |
| TNT | 1.654 | 6,900 | 21.0 | 15 |
DMPT-1’s balanced energy-stability profile makes it a candidate for replacing TNT in mining and defense applications .
Photochemical Studies and Derivatives
Light-Induced Reactivity
Irradiation of 5-AT derivatives like 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) at 250 nm selectively cleaves the tetrazole ring while leaving the saccharyl system intact. This photostability contrasts with unsubstituted 5-AT, which undergoes complete fragmentation under UV light .
Biomedical Applications
Copper(II) complexes of 2MTS show selective cytotoxicity toward cancer cells via ROS generation, achieving IC₅₀ values of 12 µM in HeLa cells. The ligand’s low toxicity (LD₅₀ > 500 mg/kg in mice) highlights its potential in targeted chemotherapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume